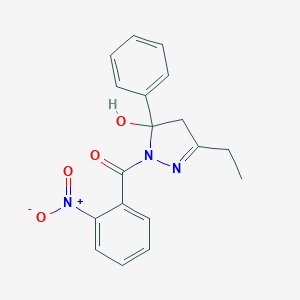![molecular formula C22H17N3O4 B414784 methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate](/img/structure/B414784.png)
methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate typically involves multiple steps. One common method starts with the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst to yield hydroxy benzophenones . The final step involves the coupling of the benzimidazole moiety with the hydroxy benzophenone derivative under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and induction of apoptosis in cancer cells . The compound may also interfere with the synthesis of essential biomolecules in bacteria and fungi, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that also contains a benzimidazole ring.
Thiabendazole: An antihelmintic agent with a similar structure.
Uniqueness
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H17N3O4 |
|---|---|
Peso molecular |
387.4g/mol |
Nombre IUPAC |
methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C22H17N3O4/c1-29-22(28)14-8-6-13(7-9-14)21(27)23-15-10-11-19(26)16(12-15)20-24-17-4-2-3-5-18(17)25-20/h2-12,26H,1H3,(H,23,27)(H,24,25) |
Clave InChI |
SEQLYKMAZDBBRQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4N3 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B414704.png)
![N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B414705.png)
![N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B414706.png)
![ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{4-[(2-furylmethylene)amino]phenyl}propanoate](/img/structure/B414709.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}butanamide](/img/structure/B414710.png)

![N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B414713.png)
![2,3,4,5-Tetrachloro-6-[(diallylamino)carbonyl]benzoic acid](/img/structure/B414715.png)
![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B414718.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE](/img/structure/B414719.png)
![(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B414720.png)


